1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL {3-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)OXY]PHENYL} ETHER
Overview
Description
5,5’-[1,3-Phenylenebis(oxy)]bis(1-methyl-3-nitro-1H-1,2,4-triazole) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) linkage and nitro-triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[1,3-phenylenebis(oxy)]bis(1-methyl-3-nitro-1H-1,2,4-triazole) typically involves multiple steps, starting with the preparation of the phenylenebis(oxy) intermediate. This intermediate is then reacted with 1-methyl-3-nitro-1H-1,2,4-triazole under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’-[1,3-phenylenebis(oxy)]bis(1-methyl-3-nitro-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The triazole rings can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.
Scientific Research Applications
5,5’-[1,3-phenylenebis(oxy)]bis(1-methyl-3-nitro-1H-1,2,4-triazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5’-[1,3-phenylenebis(oxy)]bis(1-methyl-3-nitro-1H-1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The nitro-triazole groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,5’-[1,4-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione): Similar structure but with benzofuran rings instead of triazole rings.
Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-: Contains oxirane groups instead of nitro-triazole groups.
4,4’-(1,3-Phenylenedioxy)dianiline: Contains amino groups instead of nitro groups.
Uniqueness
5,5’-[1,3-phenylenebis(oxy)]bis(1-methyl-3-nitro-1H-1,2,4-triazole) is unique due to its combination of phenylenebis(oxy) linkage and nitro-triazole groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-5-[3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenoxy]-3-nitro-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O6/c1-17-11(13-9(15-17)19(21)22)25-7-4-3-5-8(6-7)26-12-14-10(20(23)24)16-18(12)2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOJAQDUIBJLMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC(=CC=C2)OC3=NC(=NN3C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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